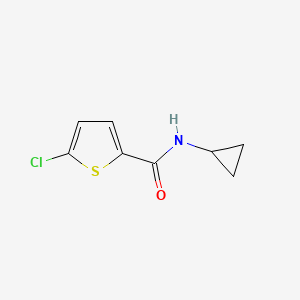
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide, also known as MPHP, is a novel psychoactive substance that has gained popularity in recent years. MPHP belongs to the class of synthetic cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant. MPHP has been shown to have a potent stimulant effect on the central nervous system, and it has been the subject of scientific research in recent years.
作用機序
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a potent stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to have an affinity for the sigma-1 receptor, which may be involved in its psychoactive effects.
Biochemical and Physiological Effects
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to cause neurotoxicity in animal studies, leading to potential long-term neurological damage.
実験室実験の利点と制限
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been used in laboratory experiments to investigate its effects on the central nervous system and its potential as a new psychoactive substance. Its relatively simple synthesis method and potent stimulant effects make it a useful tool for researchers. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory settings.
将来の方向性
There are a number of future directions for research on N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent its use. Further research is also needed to investigate its long-term neurological effects and potential for neurotoxicity.
合成法
The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine with 4-pyridinemethanamine, followed by the addition of 2-phenylacetyl chloride and N-methylmorpholine. The resulting compound is then purified using chromatography to obtain pure N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been the subject of scientific research due to its potential as a new psychoactive substance. Researchers have studied the effects of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide on the central nervous system and its potential as a treatment for various neurological disorders. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been used in animal studies to investigate its mechanism of action and potential for abuse.
特性
IUPAC Name |
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(15-17-9-11-21-12-10-17)20(25)18-8-5-13-23(18)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNASDLWUKCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)

![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)
![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)